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(R)-1-Ethyl-3-hydroxypiperidin-2-one

Cat. No.: B14049741
M. Wt: 143.18 g/mol
InChI Key: QPLQVGGWWHQYNV-ZCFIWIBFSA-N
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Description

Significance of Piperidinone Scaffolds in Contemporary Chemical and Biological Research

Piperidinone scaffolds, which are six-membered nitrogen-containing heterocyclic rings with a ketone functional group, are of particular interest due to their prevalence in a wide range of biologically active compounds. These structures serve as crucial precursors to the piperidine (B6355638) ring, a motif found in numerous natural products, particularly alkaloids, and a significant number of pharmaceutical drugs. The piperidine moiety is a cornerstone in drug discovery, featured in medications targeting the central nervous system, as well as those with anti-cancer, antimicrobial, and anti-inflammatory properties.

The presence of the carbonyl group in the piperidinone ring offers a reactive site for various chemical modifications, allowing chemists to build molecular complexity and fine-tune the pharmacological profiles of derivative compounds. Researchers have synthesized and evaluated a diverse library of piperidinone analogs, establishing clear structure-activity relationships for various biological targets. These scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug development programs.

Overview of (R)-1-Ethyl-3-hydroxypiperidin-2-one within the Chemical Space of Lactams and Hydroxypiperidines

This compound is a distinct molecule that integrates several key chemical features. Structurally, it is a derivative of piperidine, characterized by a lactam functional group, a hydroxyl group, an ethyl substituent on the nitrogen atom, and a defined stereocenter.

Lactam Core: The core of the molecule is a piperidin-2-one, which is a type of cyclic amide known as a δ-lactam (a six-membered ring lactam). Lactams are fundamental structures in organic chemistry and are noted for their chemical stability and synthetic versatility. The amide bond within the lactam ring influences the molecule's conformation and electronic properties.

Hydroxypiperidine Feature: The presence of a hydroxyl group at the C-3 position classifies it as a hydroxypiperidine derivative. This functional group significantly impacts the molecule's polarity and its ability to participate in hydrogen bonding, which can be crucial for molecular recognition in biological systems. The hydroxyl group also serves as a synthetic handle for further functionalization, such as etherification or esterification.

N-Substitution: The ethyl group attached to the nitrogen atom modulates the molecule's lipophilicity and steric profile. N-alkylation is a common strategy in medicinal chemistry to alter a compound's pharmacokinetic properties, such as absorption and metabolism.

Chirality: The "(R)" designation indicates a specific three-dimensional arrangement at the C-3 stereocenter where the hydroxyl group is attached. This chirality is of paramount importance, as biological systems are inherently chiral, and the stereochemistry of a molecule often dictates its biological activity and selectivity.

Below is a table summarizing the key structural properties of this compound.

PropertyData
IUPAC Name This compound
Molecular Formula C₇H₁₃NO₂
Molar Mass 143.18 g/mol
Core Structure Piperidin-2-one (δ-Valerolactam)
Key Functional Groups Lactam, Secondary Alcohol
Chirality Chiral, (R)-configuration at C-3
Substituents N-ethyl group, 3-hydroxy group

The Role of Chiral Piperidinones as Foundational Building Blocks in Stereoselective Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined target molecules. nih.govportico.orgprinceton.edu The use of such building blocks is a powerful strategy in asymmetric synthesis, as it allows for the direct incorporation of a stereocenter, often circumventing the need for complex stereoselective reactions later in the synthetic sequence.

Chiral 3-hydroxypiperidin-2-ones, such as the this compound scaffold, are valuable as versatile intermediates. nih.gov The defined stereochemistry at the C-3 position can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of specific diastereomers of more complex products. The lactam and hydroxyl functionalities offer orthogonal reactivity, meaning they can be manipulated independently to build out different parts of a target molecule.

For example, a chiral piperidinone building block has been successfully employed in the synthesis of 3-piperidinol alkaloids like (+)-prosafrinine and (-)-prosophylline. nih.gov In a similar vein, the synthesis of the alkaloid (+)-stenusine has been achieved using a related chiral building block, (1′R)-(-)-1-(2′Hydroxy-1′-phenylethyl)piperidin-2-one, demonstrating the utility of this class of compounds in accessing complex natural products. researchgate.net this compound, therefore, represents a potential foundational unit for the stereoselective synthesis of a wide array of piperidine-containing alkaloids and novel pharmaceutical agents where the specific stereochemistry of the 3-hydroxy group is critical for biological function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B14049741 (R)-1-Ethyl-3-hydroxypiperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3R)-1-ethyl-3-hydroxypiperidin-2-one

InChI

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3/t6-/m1/s1

InChI Key

QPLQVGGWWHQYNV-ZCFIWIBFSA-N

Isomeric SMILES

CCN1CCC[C@H](C1=O)O

Canonical SMILES

CCN1CCCC(C1=O)O

Origin of Product

United States

Structure Activity Relationship Sar and Computational Investigations of R 1 Ethyl 3 Hydroxypiperidin 2 One Derivatives

Elucidation of Structure-Activity Relationships in Piperidinone-Based Ligands

The biological activity of piperidinone derivatives is intricately linked to their three-dimensional structure and the nature of the substituents attached to the core ring.

The piperidinone ring can adopt various conformations, such as chair, boat, or twist-boat, which influences the spatial orientation of its substituents. The introduction of different chemical groups can alter this conformational preference, thereby affecting how the molecule interacts with its biological target.

For instance, the size, electronics, and lipophilicity of substituents on the piperidinone ring can modulate the ligand's binding affinity and intrinsic activity. Studies on related piperidine (B6355638) scaffolds have shown that even minor modifications can lead to significant changes in pharmacological outcomes. For example, within certain classes of N-piperidinyl indoles, substitution at the 2-position of the indole (B1671886) moiety leads to full agonists at the nociceptin (B549756) opioid peptide (NOP) receptor, whereas substitution at the 3-position results in partial agonists. nih.gov This highlights the sensitivity of receptor interaction to the precise placement of substituents.

In the context of (R)-1-Ethyl-3-hydroxypiperidin-2-one, variations could be explored at several positions. For example, altering the length or branching of the N-alkyl chain (from ethyl to propyl, isopropyl, etc.) could probe hydrophobic pockets in a receptor binding site. nih.gov Similarly, replacing the 3-hydroxyl group with other functionalities like a methoxy, amino, or halogen group would alter the hydrogen bonding capacity and electronic properties of the molecule, likely leading to different biological activities.

Table 1: Hypothetical Impact of Substituent Variation on the Piperidin-2-one Scaffold
Position of VariationSubstituent TypePotential Impact on Biological ActivityRationale
N-1 (Alkyl Group)Increase Chain Length (e.g., Propyl, Butyl)May increase affinity for hydrophobic pockets.Enhanced van der Waals interactions. nih.gov
N-1 (Alkyl Group)Introduce Cyclic Group (e.g., Cyclopropylmethyl)Could switch activity from agonist to antagonist. nih.govAlters conformation and interaction with key receptor residues.
C-3 (Hydroxy Group)Methoxy Group (O-methylation)Decreased hydrogen bond donating ability; increased lipophilicity.Alters polarity and steric profile. nih.gov
C-3 (Hydroxy Group)Amino GroupIntroduces a basic center, potential for ionic interactions.Changes hydrogen bonding pattern and charge state.
C-4, C-5, C-6Alkyl or Aryl GroupsCould enhance binding affinity through additional interactions.Provides new contact points with the receptor surface.

Stereochemistry is a critical determinant of pharmacological activity. The spatial arrangement of atoms in a chiral molecule dictates its ability to engage in specific, high-affinity interactions with a biological target, which is also chiral. For this compound, the (R)-configuration at the C-3 position is crucial.

It is highly probable that the enantiomer, (S)-1-Ethyl-3-hydroxypiperidin-2-one, would exhibit a different, likely lower, biological potency. The specific orientation of the hydroxyl group in the (R)-isomer may be essential for forming a key hydrogen bond with an amino acid residue (e.g., aspartate, serine, or glutamine) in the receptor's binding site. A change to the (S)-configuration would place this hydroxyl group in a different region of space, potentially disrupting this critical interaction or introducing steric clashes, leading to reduced affinity and efficacy.

N-Ethyl Group : The substituent on the piperidine nitrogen is known to be a key modulator of activity and selectivity in many ligand classes. nih.gov The ethyl group provides a degree of lipophilicity, which can be crucial for crossing biological membranes and for engaging with hydrophobic pockets within a receptor. In many piperidine-based ligands, modifying the N-substituent can dramatically alter the pharmacological profile, sometimes converting an agonist into an antagonist. nih.gov For instance, in one series of nociceptin receptor ligands, a direct link of a cyclic substituent to the piperidine nitrogen resulted in agonists, while insertion of a methylene (B1212753) linker led to antagonists. nih.gov This suggests the N-ethyl group in the title compound is a critical element for fine-tuning receptor interaction.

3-Hydroxyl Group : Hydroxyl groups are pivotal for molecular recognition due to their ability to act as both hydrogen bond donors and acceptors. nih.gov The hydroxyl group on the C-3 position is likely to form a crucial hydrogen bond with the target protein, anchoring the ligand in a specific orientation within the binding site. nih.gov The importance of such groups is well-documented; SAR studies often reveal that the removal or esterification of a key hydroxyl group can lead to a significant loss of activity. nih.govmdpi.com Its position on the chiral center ensures a precise directional interaction, contributing significantly to both binding affinity and potentially selectivity.

Molecular Docking and Binding Mode Analysis of Piperidinone Scaffolds

Computational methods such as molecular docking are invaluable for visualizing and understanding how ligands like this compound interact with their biological targets at an atomic level. nih.gov

Molecular docking simulations place a ligand into the binding site of a target protein and score the potential poses based on predicted binding energetics. This process can elucidate key interactions that stabilize the ligand-receptor complex.

For this compound, a typical docking study would reveal:

Hydrogen Bonds : The 3-hydroxyl group and the lactam carbonyl oxygen are prime candidates for forming hydrogen bonds with polar amino acid residues in the binding pocket. nih.gov

Hydrophobic Interactions : The ethyl group and the aliphatic portions of the piperidinone ring can engage in van der Waals and hydrophobic interactions with nonpolar residues like tryptophan, phenylalanine, or leucine. nih.gov

Ionic Interactions : If the biological target features a charged residue, the protonated nitrogen of a related piperidine (though less likely for the lactam nitrogen) could form a salt bridge or cation-π interaction. nih.gov

These computational assessments help rationalize observed SAR data and guide the design of new analogues with improved affinity and selectivity.

Docking simulations can predict the most likely binding orientation (pose) of a ligand and provide a numerical score that estimates its binding affinity (e.g., in kcal/mol). researchgate.net By systematically docking a series of analogues of this compound, researchers can predict how structural modifications might affect binding.

For example, extending the N-alkyl chain from ethyl to butyl might result in a more favorable docking score if the extra carbons can occupy a nearby hydrophobic pocket. Conversely, changing the stereochemistry from (R) to (S) at the C-3 position would likely result in a less favorable docking score due to the loss of a key hydrogen bond or the introduction of a steric clash. mdpi.com These predictions allow for the prioritization of synthetic targets, focusing resources on compounds most likely to have the desired biological activity.

Table 2: Predicted Binding Affinities and Key Interactions for Hypothetical Analogues
Compound AnalogueModificationPredicted Binding Affinity (kcal/mol)Predicted Key Interactions
This compoundParent Compound-7.5H-bond with Asp105 (3-OH); Hydrophobic interaction with Trp310 (N-Ethyl)
(S)-1-Ethyl-3-hydroxypiperidin-2-oneC-3 Stereocenter Inversion-5.2Loss of H-bond with Asp105; potential steric clash.
(R)-1-Propyl-3-hydroxypiperidin-2-oneN-Alkyl Chain Extension-8.1Maintains H-bond; enhanced hydrophobic interaction with Leu314.
(R)-1-Ethyl-3-methoxypiperidin-2-one3-OH to 3-OCH3-6.0Loss of H-bond donor capability.
(R)-1-H-3-hydroxypiperidin-2-oneRemoval of N-Ethyl-6.8Loss of hydrophobic interaction with Trp310.

Virtual Screening Methodologies for the Discovery of Novel Piperidinone-Based Active Compounds

Virtual screening (VS) has become an indispensable technique in drug discovery for identifying promising hit compounds from large chemical libraries. researchgate.net This computational approach can significantly reduce the time and cost associated with experimental screening. For the discovery of novel active compounds based on the this compound scaffold, both ligand-based and structure-based virtual screening methods can be employed.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. In a hypothetical scenario targeting a specific enzyme, derivatives of this compound would be docked into the active site of the receptor. nih.gov The docking process predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity. For instance, a library of virtual derivatives could be generated by modifying the ethyl and hydroxyl groups of the parent compound. These derivatives would then be docked against a target protein, and their binding scores would be used to rank them for potential synthesis and biological evaluation. nih.gov

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of known active compounds. If a set of piperidinone-based compounds with known biological activity is available, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. A database of compounds can then be screened to identify molecules that fit this pharmacophore model.

A hypothetical virtual screening workflow for identifying novel inhibitors based on the this compound core is outlined below:

StepMethodologyDescription
1. Library Preparation Chemical DatabaseA virtual library of derivatives is created by modifying the core structure of this compound.
2. Target Selection Protein Data BankA relevant biological target is identified and its 3D structure is obtained.
3. Docking Simulation AutoDock Vina, GlideThe virtual library of compounds is docked into the active site of the target protein.
4. Scoring and Ranking Binding Energy (kcal/mol)Compounds are ranked based on their predicted binding affinity and interactions with key residues.
5. Hit Selection Top-ranked compoundsA subset of top-scoring compounds is selected for further investigation and potential synthesis.

Quantitative Structure-Activity Relationship (QSAR) Studies for Piperidinone Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model for this compound derivatives would involve synthesizing a series of analogs and evaluating their biological activity. The chemical structures of these compounds would then be represented by a set of numerical descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

For example, a hypothetical QSAR study on a series of this compound derivatives might yield an equation like:

log(1/IC50) = 0.5LogP - 0.2TPSA + 1.5*MR + 2.1

This equation suggests that the biological activity (IC50) is influenced by the compound's lipophilicity (LogP), polar surface area (TPSA), and molar refractivity (MR). Such a model can guide the design of new derivatives with potentially improved activity.

A wide range of molecular descriptors can be used in QSAR studies to capture different aspects of a molecule's structure. These can be broadly categorized into physicochemical and topological descriptors.

Physicochemical Descriptors: These describe properties like hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity).

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule and describe its size, shape, and branching. Examples include connectivity indices and shape indices.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. physchemres.org A combination of different descriptor types often leads to a more comprehensive model.

The following table provides examples of descriptors that could be used in a QSAR study of this compound derivatives:

Descriptor ClassExample DescriptorProperty Encoded
Physicochemical LogPLipophilicity/Hydrophobicity
Molar Refractivity (MR)Molecular volume and polarizability
Dipole MomentPolarity and charge distribution
Topological Wiener IndexMolecular branching
Kier & Hall Shape IndicesMolecular shape and size
Balaban J IndexMolecular topology

Conformational Analysis and Molecular Dynamics Simulations of Piperidinone Structures

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with biological targets. researchgate.netnih.gov

The piperidine ring, a core component of the studied compound, typically adopts a chair conformation to minimize steric strain. lookchem.com However, the presence of substituents can influence the conformational preference. Computational methods can be used to determine the relative energies of different conformers and identify the most stable conformations. researchgate.net

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time. nih.gov An MD simulation of this compound bound to a target protein could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.net These simulations can also provide insights into the flexibility of the ligand and the protein upon binding.

A typical MD simulation study would involve the following steps:

System Setup: The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is saved.

Analysis: The trajectory is analyzed to study the stability of the complex, conformational changes, and key intermolecular interactions.

The insights gained from these computational studies can guide the rational design of new this compound derivatives with improved biological activity and pharmacokinetic properties.

Research on Biological Target Engagement and Pharmacological Mechanisms of R 1 Ethyl 3 Hydroxypiperidin 2 One and Analogues Excluding Human Clinical Data

In Vitro Receptor Binding and Functional Assays for Piperidinone-Based Ligands

Investigations into Sigma Receptor (σ1R, σ2R) Modulation by Piperidinone Derivatives

Piperidine (B6355638) derivatives have been a focal point in the development of ligands for sigma receptors (σR), particularly the σ1 and σ2 subtypes. These receptors are implicated in a variety of cellular functions and are considered targets for neurological and psychiatric disorders. nih.govnih.gov

In vitro studies have demonstrated that many piperidine-containing compounds exhibit significant affinity for both σ1 and σ2 receptors, though often with varying degrees of selectivity. nih.gov For instance, a screening of piperidine and piperazine-based compounds identified a derivative with high affinity for the σ1R, with a Ki value of 3.2 nM, which is comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov Functional assays revealed this compound to act as a σ1R agonist. nih.gov

The structural features of these derivatives play a crucial role in their binding affinity. The presence of a protonated amine is considered important, as evidenced by the lack of binding in compounds with poor basicity. nih.gov Molecular modeling studies suggest that the piperidine moiety, in its protonated form, engages in a critical salt bridge interaction with the Glu172 residue within the σ1R binding pocket, which is responsible for the high biological activity of these ligands. nih.gov Furthermore, the nature of substituents on the piperidine ring and connected moieties can significantly influence affinity and selectivity. For example, a 4-hydroxylphenyl group has been found to be generally detrimental to the affinity for both σ1R and σ2R. nih.gov

Some piperidine derivatives have been identified as dual-targeting ligands, exhibiting high affinity for both sigma receptors and other targets, such as the histamine (B1213489) H3 receptor. nih.gov This dual activity is of interest for developing novel therapeutics with potentially synergistic effects. nih.gov

Table 1: In Vitro Sigma Receptor (σR) Binding Affinities of Selected Piperidine Derivatives

Compound σ1R Ki (nM) σ2R Ki (nM) Reference
1 3.2 - nih.gov
5 3.64 - nih.gov
11 4.41 67.9 nih.gov
12 - - nih.gov
13 51.8 - ugr.es
16 37.8 - ugr.es
KSK68 4.5 - nih.gov
Haloperidol (reference) 2.5 - nih.gov

Data presented as Ki (nM) values, indicating the inhibition constant. A lower Ki value signifies higher binding affinity. "-" indicates data not available.

Studies on Histamine H3 Receptor (H3R) Antagonism by Piperidinone-Containing Compounds

The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for various neurological disorders. nih.govmdpi.com Piperidine-containing compounds have been extensively investigated as H3R antagonists. nih.gov

In vitro studies have revealed that many piperidine derivatives exhibit high affinity for the human H3R, with Ki values often in the nanomolar range. nih.govmdpi.com For example, compound AR71, which incorporates a piperidinylpropoxy motif, demonstrated a high affinity for the human H3R with a Ki of 24 nM. mdpi.com Functional assays, such as the mini-G protein recruitment assay, have confirmed the antagonistic properties of these compounds. nih.gov

A key structural feature for high H3R affinity appears to be the piperidine moiety itself. nih.gov The substitution of a piperazine (B1678402) ring with a piperidine ring has been shown to not significantly affect H3R affinity in some cases. nih.gov Furthermore, the length of the alkyl chain linking the piperidine to other parts of the molecule can influence affinity, with extensions sometimes leading to decreased affinity. ugr.es

Interestingly, a number of H3R antagonists with a piperidine scaffold have also been found to possess high affinity for sigma-1 receptors (σ1R), leading to the development of dual-acting ligands. nih.govnih.gov This dual activity is thought to be a critical structural feature for their promising in vivo antinociceptive activity. nih.gov The piperidine moiety is considered a key element for this dual H3/σ1 receptor affinity. nih.gov

Table 2: In Vitro Histamine H3 Receptor (H3R) Binding Affinities and Functional Activity of Selected Piperidine Derivatives

Compound hH3R Ki (nM) Functional Activity Reference
4 3.17 - nih.gov
5 7.70 Antagonist (Kb = 18.84 nM) nih.gov
11 6.2 Antagonist (Kb = 11.38 nM) nih.gov
12 7.7 - nih.gov
AR71 24 Antagonist/Inverse Agonist mdpi.com
KSK68 7.7 Antagonist nih.gov

Data presented as Ki (nM) for binding affinity and Kb (nM) for functional antagonist activity. A lower value indicates higher potency. "-" indicates data not available.

Research on Metabotropic Glutamate (B1630785) Receptor 3 (mGlu3) Negative Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. nih.gov The mGlu3 receptor, a member of the group II mGluRs, has been identified as a potential therapeutic target for neurological and psychiatric disorders. nih.gov

Research into small molecule modulators for mGluRs has led to the exploration of various chemical scaffolds. While specific data on (R)-1-Ethyl-3-hydroxypiperidin-2-one is not available, the broader class of piperidine and piperazine derivatives has been investigated for their effects on mGluRs. The development of selective negative allosteric modulators (NAMs) for mGluRs has been a significant area of focus. nih.gov These NAMs bind to a site topographically distinct from the orthosteric glutamate binding site, thereby inhibiting the receptor's function. nih.gov

The discovery of such modulators often begins with high-throughput screening of chemical libraries, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For instance, a molecular hybridization strategy starting from weak mGlu2 receptor positive allosteric modulator (PAM) hits led to the development of more potent compounds. researchgate.net While the focus of much of the published research has been on mGlu1, mGlu2, and mGlu5 receptors, the principles of allosteric modulation are applicable across the mGluR family, including mGlu3. monash.edubiorxiv.org The development of mGlu3-selective ligands could offer a novel approach for treating cognitive deficits associated with conditions like schizophrenia. nih.gov

Exploration of Opioid Receptor (e.g., Kappa, ORL-1) Interactions of Piperidinone Analogues

The opioid receptor family, which includes the mu (μ), delta (δ), kappa (κ), and nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (ORL-1), are key targets for pain management and other neurological conditions. nih.gov Piperidine-based structures are a common feature in many opioid receptor ligands. mdpi.com

In vitro studies have explored the interaction of piperidinone analogues with these receptors. For the kappa opioid receptor (KOR), a class of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has been identified as potent and selective antagonists. documentsdelivered.com Functional assays, such as the [35S]GTPγS binding assay, have been used to determine the antagonist properties and selectivity of these compounds. documentsdelivered.com One such analogue demonstrated a Ke value of 0.03 nM at the kappa receptor, with high selectivity over the mu and delta receptors. documentsdelivered.com

Regarding the ORL-1 receptor, a series of N-(4-piperidinyl)-2-indolinones were discovered as a new structural class of ligands. nih.gov Interestingly, modifications to the piperidine N-substituent within this series yielded both potent agonists and antagonists. nih.gov This highlights the critical role of the N-substituent in determining the functional activity at the ORL-1 receptor. nih.gov Binding affinities for these compounds at the human ORL-1 receptor, as well as at the classical opioid receptors, have been determined through competitive radioligand binding assays. nih.govmdpi.com

Table 3: In Vitro Kappa Opioid Receptor (KOR) Antagonist Activity of a Selected Piperidine Derivative

Compound KOR Ke (nM) Selectivity (μ/KOR) Selectivity (δ/KOR) Reference
3 0.03 100-fold 793-fold documentsdelivered.com

Data presented as Ke (nM), the equilibrium dissociation constant for an antagonist. A lower Ke value indicates higher antagonist potency.

Ligand Research Targeting Dopamine (B1211576) Receptors (e.g., D3R)

Dopamine receptors, particularly the D2-like subfamily which includes the D2, D3, and D4 receptors, are important targets for the treatment of neuropsychiatric disorders such as schizophrenia and substance use disorder. nih.govunimi.it The development of ligands with selectivity for the D3 receptor (D3R) has been a significant challenge due to the high homology between D2 and D3 receptors. unimi.itresearchgate.net

Piperazine and piperidine scaffolds have been central to the design of D3R-selective ligands. nih.gov A "bitopic ligand" design approach has proven effective, where a protonated basic amine in the scaffold forms a salt bridge with Asp110 in the orthosteric binding site of the D3R, while a secondary pharmacophore interacts with a secondary binding site to enhance selectivity. mdpi.com

In vitro binding studies have identified piperazine and piperidine analogues with high affinity for the D3R, with Ki values in the sub-nanomolar to low nanomolar range, and significant selectivity over the D2R. researchgate.netnih.gov For example, a series of N-(2,3-dichlorophenyl)piperazine analogues showed high D3R affinity (Ki = 0.3-0.9 nM) versus D2R affinity (Ki = 40-53 nM). nih.gov Similarly, a conformationally-flexible benzamide (B126) scaffold incorporating a piperidine moiety yielded compounds with excellent D3R affinities (Ki = 0.8–13.2 nM) and high selectivity over the D2R. mdpi.com

Functional assays, such as the β-arrestin recruitment assay, have been used to measure the ability of these compounds to compete with dopamine at the D3R, confirming their antagonistic properties. mdpi.com Computational studies, including docking and molecular dynamics simulations, have provided insights into the binding modes of these ligands and the key interactions responsible for their affinity and selectivity. mdpi.com

Table 4: In Vitro Dopamine D3 Receptor (D3R) Binding Affinities of Selected Piperidine/Piperazine Derivatives

Compound D3R Ki (nM) D2R Ki (nM) D2/D3 Selectivity Reference
3 - - 143 unimi.it
6 - - 18 unimi.it
9 - - 22 unimi.it
12b 0.3-0.9 40-53 - nih.gov
12c 0.3-0.9 40-53 - nih.gov
12e 0.3-0.9 40-53 - nih.gov
12g 0.3-0.9 40-53 - nih.gov
21c - - - mdpi.com
HY-3-24 0.67 86.7 ~129 researchgate.netnih.gov

Data presented as Ki (nM) values. A lower Ki value indicates higher binding affinity. "-" indicates data not available.

Antagonism Studies of Estrogen Receptor Alpha (ERα) by Piperidinone Derivatives

The estrogen receptor alpha (ERα) is a key biological target in the development of treatments for hormone-dependent breast cancer. mdpi.com The development of selective ERα antagonists is a major focus of research.

One notable example is methyl-piperidino-pyrazole (B8055926) (MPP), a nonsteroidal, pyrazole (B372694) compound that incorporates a piperidine moiety. researchgate.net MPP was developed as an ERα-selective antagonist. nih.gov In vitro binding assays have demonstrated that MPP has a significantly higher binding affinity for ERα over ERβ, with some reports suggesting a 200-fold or even 1000-fold selectivity. researchgate.netresearchgate.net

Functional in vitro studies have shown that MPP can effectively antagonize the effects of estradiol. For instance, it has been shown to down-regulate estradiol-responsive genes in breast cancer cell lines. researchgate.net The basic side chain containing the piperidine is crucial for its antagonist activity; its attachment to an ERα-selective agonist ligand core converts the molecule into an antagonist. nih.gov To address potential metabolic cleavage of this side chain in vivo, analogues with modified linkers, such as an N-piperidinylpropyl group, have been synthesized. These new analogues have been shown to retain the high ERα-selective binding affinity and antagonist potency of the parent compound, MPP. nih.gov

Enzyme Inhibition Studies with Piperidinone-Containing Compounds

While the broader class of piperidinone-containing compounds has been investigated for various biological activities, specific data on the inhibitory effects of this compound on Arginase (ARG) and c-Jun N-terminal Kinase (JNK) are not available in the public domain.

Research on Arginase (ARG) Inhibitory Activity

Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.gov Its inhibition is a therapeutic target for various diseases. nih.gov While some piperidine derivatives have been explored as arginase inhibitors, these are typically complex molecules, such as boronic acid-based compounds, and are structurally distinct from this compound. nih.govnih.gov A search of scientific databases did not retrieve any studies evaluating the arginase inhibitory activity of this compound or its simple N-alkylated analogues.

Investigations into c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are involved in cellular responses to stress and are implicated in a variety of diseases, including neurodegenerative disorders and cancer. nih.gov Research into JNK inhibitors has identified various chemical scaffolds, such as piperazine amides, that can effectively block JNK activity. nih.govnih.gov However, there is no available research that specifically investigates piperidinone-containing compounds, including this compound, for JNK inhibitory activity.

Research in In Vitro and In Vivo Disease Models (Non-Human)

Preclinical studies in various non-human models are essential for characterizing the pharmacological profile of a compound. Despite the interest in the therapeutic potential of piperidone derivatives, specific in vitro or in vivo data for this compound in models of pain, seizures, or cancer are not documented in the accessible scientific literature.

Preclinical Studies Utilizing Animal Models of Pain

Animal models of pain are crucial for the development of new analgesic drugs. mdpi.com While piperidine moieties are present in some known analgesic compounds, no preclinical studies on the analgesic effects of this compound have been published.

Evaluation of Activity in Animal Models of Seizures and Epilepsy

The anticonvulsant properties of various heterocyclic compounds, including some complex piperidone derivatives, have been investigated in animal models of seizures. nih.govnih.gov However, there is no scientific literature available that reports on the evaluation of this compound in such models.

Investigations in Cancer Cell Line Models

The cytotoxic and antiproliferative effects of numerous piperidone and piperidine derivatives have been studied in a variety of cancer cell lines. nih.govnih.gov These studies often explore the structure-activity relationships of these compounds. Nevertheless, a review of the available literature did not reveal any studies that specifically assessed the activity of this compound in cancer cell line models.

Studies on the Inhibition of Bacterial Biofilm Formation

Research into the antimicrobial properties of piperidinone-containing compounds has explored their potential to combat bacterial infections. While direct studies on this compound are not available in the reviewed literature, research on related structures, such as piperidin-4-one derivatives, provides insight into the potential antimicrobial applications of this chemical class.

A study on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones revealed that these compounds exhibit significant in vitro antibacterial activity against various strains, with potencies comparable to the antibiotic ampicillin. biomedpharmajournal.org The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was used to quantify this activity. biomedpharmajournal.org The findings suggest that the piperidone scaffold could be a valuable template for developing new antimicrobial agents. biomedpharmajournal.org

Furthermore, research on piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has demonstrated its efficacy as a biofilm inhibitor. nih.govresearchgate.netresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov Piperine was shown to inhibit the formation of Pseudomonas aeruginosa biofilms at low concentrations (8 and 16 µg/mL) by increasing the accumulation of reactive oxygen species (ROS), reducing cell surface hydrophobicity, and potentially interfering with the quorum sensing network, a bacterial communication system that regulates biofilm development. nih.govresearchgate.net Although piperine is structurally distinct from this compound, these findings highlight the potential for piperidine-containing molecules to disrupt bacterial community behaviors like biofilm formation. nih.gov

Compound ClassOrganism(s)Key Findings
Thiosemicarbazone derivatives of Piperidin-4-one Various bacterial strainsExhibited significant antibacterial activity, comparable to ampicillin. biomedpharmajournal.org
Piperine (Piperidine alkaloid) Pseudomonas aeruginosaInhibited biofilm formation at low concentrations by increasing ROS and affecting cell surface properties. nih.govresearchgate.net

Research in Local Anesthesia Models (Non-Human)

The potential of piperidine derivatives as local anesthetics has been investigated in non-human models, although specific research on this compound in this capacity has not been reported. Local anesthetics function by reversibly blocking voltage-gated sodium channels in nerve cell membranes, which inhibits the propagation of action potentials and results in a temporary loss of sensation. nih.govnih.govpocketdentistry.com

The typical structure of a local anesthetic consists of a lipophilic aromatic group, a hydrophilic amine group, and an intermediate ester or amide linkage. nih.govpocketdentistry.com The piperidine ring can serve as the hydrophilic amine portion of the molecule. Studies on compounds such as 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride have confirmed the anesthetic potential of this structural class. researchgate.net The efficacy of these agents is related to their physicochemical properties, including lipid solubility, which allows them to penetrate the nerve membrane, and their pKa, which determines the ratio of ionized to unionized forms at physiological pH. nih.gov The ionized, cationic form is responsible for binding to the sodium channel from inside the cell. nih.govpocketdentistry.com

While the piperidinone structure of this compound differs from typical local anesthetics, the presence of the piperidine ring suggests a potential, though unexplored, interaction with neuronal targets. Further research would be necessary to determine if this specific compound or its analogues possess the required structural and physicochemical properties to act as local anesthetics.

Studies in Animal Models of Psychostimulant Abuse

Animal models are crucial for evaluating the abuse potential of novel psychoactive compounds. Key paradigms include drug self-administration and drug discrimination. nih.govnih.gov In drug discrimination studies, animals are trained to recognize the interoceptive (subjective) effects of a specific drug, such as amphetamine or cocaine, and distinguish it from a placebo (e.g., saline). meliordiscovery.comnih.gov They learn to press one lever to receive a reward after being administered the drug and a different lever after receiving the placebo. A novel compound is then tested to see which lever the animal presses; if it presses the drug-associated lever, the compound is said to "generalize" to the training drug, suggesting a similar subjective effect and, therefore, a potential for abuse. meliordiscovery.com

Currently, there is no published research investigating this compound or its close analogues in animal models of psychostimulant abuse. The reinforcing effects and abuse liability of psychostimulants are primarily linked to their action on catecholaminergic systems, particularly the mesolimbic dopamine pathway. nih.gov To assess the potential of a piperidinone derivative in this context, it would need to be evaluated in a drug discrimination paradigm against a known psychostimulant. The degree of generalization—full, partial, or no generalization—would indicate its similarity to the drug of abuse and help predict its abuse liability. meliordiscovery.com

Metabolic Pathway Research in Preclinical Systems

In Vitro Microsomal Stability and Metabolite Identification in Animal Tissue Models

In vitro metabolic stability assays are fundamental in preclinical research to predict how a compound will be cleared from the body. nih.govresearchgate.net These assays typically use liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes, from various species including humans, rats, and mice. researchgate.netevotec.com While no specific metabolic stability data for this compound is available, studies on structurally related piperidine derivatives provide a model for its likely metabolic pathways.

For example, the metabolism of 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent enzyme inhibitor, was studied using liver S9 fractions from human, monkey, dog, rat, and mouse sources. nih.govresearchgate.net Metabolite identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed several key biotransformations. The primary metabolites resulted from hydroxylation on the propionyl group attached to the piperidine nitrogen and from amide hydrolysis, which cleaved the propionyl group entirely. nih.govresearchgate.net Further oxidation of the hydroxylated metabolite was also observed. nih.govresearchgate.net

These findings suggest that the metabolism of this compound would likely involve modifications to the N-ethyl group, such as hydroxylation followed by further oxidation or N-dealkylation, as well as potential hydroxylation on the piperidinone ring itself.

CompoundIn Vitro SystemMajor Metabolic Pathways Identified
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) Liver S9 fractions (human, monkey, dog, rat, mouse)- Hydroxylation of the N-propionyl group- Amide hydrolysis (N-depropionylation)- Further oxidation of hydroxylated metabolites nih.govresearchgate.net

Identification of Enzyme Systems Responsible for Piperidinone Metabolism in Research Models

The primary enzymes responsible for Phase I metabolism of many xenobiotics are the cytochrome P450 (CYP) superfamily. nih.gov Research has specifically identified the enzyme system responsible for the metabolism of the core piperidinone structure.

Studies using metabolomic analysis of urine from wild-type mice versus mice genetically engineered to lack the CYP2E1 enzyme (Cyp2e1-null mice) have provided definitive evidence for the role of this specific enzyme. nih.govresearchgate.net In these experiments, the parent compound, 2-piperidone (B129406), was found at high levels in the urine and serum of Cyp2e1-null mice but was virtually undetectable in wild-type mice. nih.govresearchgate.netresearchgate.net This inverse correlation strongly indicates that 2-piperidone is a substrate for CYP2E1. nih.gov The primary metabolite formed through this process was identified as 6-hydroxy-2-piperidone. nih.gov This demonstrates that CYP2E1 is the major enzyme responsible for the initial oxidative metabolism of the 2-piperidone ring. nih.gov

For N-substituted piperidines and piperidinones, such as this compound, N-dealkylation is another common metabolic pathway, often catalyzed by other CYP isoforms, most notably CYP3A4. nih.gov Therefore, the metabolic profile of this compound in preclinical models would likely be the result of the combined activities of CYP2E1 (acting on the ring) and other CYPs like CYP3A4 (acting on the N-ethyl substituent).

Compound/StructureEnzyme SystemMetabolic ReactionResearch Model
2-Piperidone (core structure) Cytochrome P450 2E1 (CYP2E1)6-hydroxylationWild-type vs. Cyp2e1-null mice nih.govresearchgate.net
4-Aminopiperidines (N-substituted) Cytochrome P450 3A4 (CYP3A4)N-dealkylationIn vitro and clinical studies nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of R 1 Ethyl 3 Hydroxypiperidin 2 One

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of (R)-1-Ethyl-3-hydroxypiperidin-2-one. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and Two-Dimensional Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's framework.

1H NMR: This technique identifies the chemical environment of all hydrogen atoms (protons) in the molecule. The spectrum for this compound is expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), the protons on the piperidinone ring, and the proton of the hydroxyl group. The coupling patterns and chemical shifts help to establish the connectivity of these protons.

13C NMR: This experiment maps the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, including the characteristic downfield signal for the carbonyl carbon of the lactam ring.

Two-Dimensional (2D) Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the complete structural puzzle. COSY reveals proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC shows longer-range correlations between protons and carbons, confirming the connectivity across the entire molecule, including the placement of the ethyl group on the nitrogen atom and the hydroxyl group at the C3 position.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Position Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
C=O (C2) - ~170-175
CH-OH (C3) ~4.0-4.2 ~65-70
CH2 (C4) ~1.8-2.0 ~25-30
CH2 (C5) ~1.9-2.1 ~20-25
N-CH2 (C6) ~3.2-3.4 ~45-50
N-CH2-CH3 ~3.4-3.6 (quartet) ~35-40
N-CH2-CH3 ~1.1-1.3 (triplet) ~12-15
OH Variable -

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry (LC-MS, HRMS) for Compound Characterization and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for studying its metabolic fate.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection capabilities of MS. It is used to confirm the molecular weight of the synthesized compound. In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]+. LC-MS is also a primary tool for metabolite analysis in biological samples, capable of detecting and quantifying the parent compound and its metabolic products. nih.govnih.gov The metabolic transformation of piperidine (B6355638) rings can involve oxidation and ring cleavage, which LC-MS can effectively trace. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. This high precision is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, helping to elucidate the structure of unknown metabolites. rhhz.net

Table 2: Predicted Mass Spectrometry Data for C7H13NO2

Ion Type Calculated m/z
Molecular Weight 143.18
[M+H]+ 144.1025
[M+Na]+ 166.0844

Note: m/z values are calculated for the most abundant isotopes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks would include a strong, broad absorption for the O-H stretch of the hydroxyl group, a sharp and intense absorption for the C=O stretch of the tertiary amide (lactam), and various C-H stretching and bending vibrations for the alkyl portions of the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm-1)
Hydroxyl (O-H) Stretch, hydrogen-bonded 3200-3500 (broad)
Alkyl (C-H) Stretch 2850-2960
Amide/Lactam (C=O) Stretch 1630-1680 (strong)
Methylene (CH2) Bend 1450-1470

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are vital for isolating the pure compound, assessing its purity, and separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A typical analysis using a reversed-phase column (e.g., C18) would show a single, sharp peak for the pure compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. researchgate.net

Given that the compound is chiral, a critical application of HPLC is the separation of its (R) and (S) enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly and effectively used for the enantioseparation of a wide range of pharmaceutical compounds. nih.govresearchgate.netekb.eg Developing a chiral HPLC method is essential to confirm the enantiomeric purity of this compound and to quantify any presence of the undesired (S)-enantiomer. researchgate.net

Gas Chromatography (GC) for Analysis of Volatile Piperidinone Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has limited volatility due to the polar hydroxyl and lactam groups, GC can be employed after chemical modification. Derivatization, such as converting the hydroxyl group to a more volatile silyl (B83357) ether (e.g., using trimethylsilyl (B98337) chloride), can make the compound amenable to GC analysis. nih.gov This approach is useful for purity checks and for quantifying the compound in specific sample matrices where GC offers advantages in resolution or sensitivity.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography stands as a definitive and powerful technique in the structural elucidation of crystalline solids, providing precise three-dimensional coordinates of atoms within a molecule. For chiral compounds such as this compound, this analytical method is indispensable not only for confirming the molecular structure but also for unambiguously determining its absolute stereochemistry and understanding its solid-state packing and intermolecular interactions.

Determination of Absolute Configuration and Enantiomeric Excess of Chiral Piperidinones

The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, particularly in fields like pharmacology where enantiomers can exhibit vastly different biological activities. Single-crystal X-ray diffraction is considered the gold standard for this purpose. springernature.comnih.gov When X-rays are scattered by the electron clouds of atoms, particularly those heavier than hydrogen, a phenomenon known as anomalous dispersion can occur. researchgate.net This effect allows for the differentiation between a chiral molecule and its mirror image, enabling the assignment of the absolute configuration (R or S) to each stereocenter. researchgate.net

For a chiral piperidinone like this compound, obtaining a single crystal of sufficient quality is the first and most crucial step. nih.gov The crystallographic analysis then involves the collection of diffraction data, often using a specific wavelength of X-rays (e.g., Cu Kα radiation) to enhance the anomalous scattering effects. The Flack parameter is a key value derived from the crystallographic refinement that provides a reliable indication of the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. soton.ac.uk

While X-ray crystallography is primarily used for absolute configuration determination from a single crystal, it inherently confirms the enantiomeric purity of that crystal. The process of crystallization itself can be a method of purification, and the selection of a single crystal for analysis presupposes a high degree of enantiomeric purity. The determination of enantiomeric excess (ee) in a bulk sample, however, is more commonly and accurately performed using other techniques such as chiral chromatography or NMR spectroscopy. nih.govresearchgate.net

Below is an illustrative table of crystallographic data that would be expected from an analysis of this compound.

ParameterIllustrative Value
Chemical FormulaC7H13NO2
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)9.2
c (Å)12.1
α, β, γ (°)90, 90, 90
Volume (ų)834.6
Z4
Flack Parameter0.05(3)

Note: The data in this table is illustrative and intended to represent typical values for a small organic molecule.

Elucidation of Crystal Packing, Intermolecular Interactions, and Hirshfeld Surface Analysis

Beyond the molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and other weaker contacts. researchgate.net Understanding these interactions is crucial as they influence the physical properties of the solid, including its melting point, solubility, and stability. For this compound, the presence of a hydroxyl group and a carbonyl group suggests the potential for strong hydrogen bonding.

A powerful tool for visualizing and quantifying these intermolecular interactions is Hirshfeld surface analysis. researchgate.netrsc.orguwa.edu.au This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. scirp.org The resulting Hirshfeld surface can be mapped with various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

An illustrative breakdown of intermolecular contacts for this compound as derived from a hypothetical Hirshfeld surface analysis is presented below.

Contact TypeContribution (%)
O···H/H···O40.5
H···H35.2
C···H/H···C18.8
N···H/H···N3.5
Other2.0

Note: The data in this table is illustrative and represents a plausible distribution of intermolecular contacts for the given compound.

Through the combined application of single-crystal X-ray diffraction and Hirshfeld surface analysis, a comprehensive understanding of the solid-state structure of this compound can be achieved, from its absolute stereochemistry to the intricate network of intermolecular forces that dictate its crystalline architecture.

Future Directions and Emerging Research Opportunities for R 1 Ethyl 3 Hydroxypiperidin 2 One

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of enantiomerically pure piperidinones is crucial for their development as specific biological modulators. While methods exist, future research will focus on developing more efficient, scalable, and versatile stereoselective synthetic strategies.

Existing methods for creating chiral piperidinone and piperidine (B6355638) structures often require multi-step procedures and may have limitations regarding substitution patterns. researchgate.net Emerging research, however, points toward more direct and efficient approaches. One promising avenue is the use of transition-metal catalysis. For instance, a Nickel-catalyzed reductive coupling approach has been described for producing a wide array of chiral 3-substituted δ-lactams from organohalides and 3-chloro-δ-lactams. nih.gov Another innovative strategy involves an organophotocatalysed [1+2+3] reaction to construct diverse 2-piperidinones in a single step from simple starting materials like ammonium (B1175870) salts and alkenes. researchgate.net

Furthermore, asymmetric catalysis offers a powerful tool for establishing the desired stereochemistry. A copper-catalyzed asymmetric cyclizative aminoboration has been developed to synthesize chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov Adapting such innovative catalytic systems could provide more direct and atom-economical routes to (R)-1-Ethyl-3-hydroxypiperidin-2-one and its derivatives, overcoming the limitations of classical synthetic methods.

Table 1: Comparison of Synthetic Strategies for Chiral Piperidinone Scaffolds

Synthetic Strategy Key Features Potential Advantages Reference
Ni-Catalyzed Reductive Coupling Couples Csp2-hybridized organohalides with 3-chloro-δ-lactams. Provides access to a wide range of enantioenriched 3-substituted piperidines. nih.gov
Organophotocatalysed [1+2+3] Cycloaddition One-step access from inorganic ammonium salts, alkenes, and unsaturated carbonyls. High atom economy; access to diverse substitution patterns. researchgate.net
Aza-Michael Reaction Double aza-Michael addition of primary amines to divinyl ketones. Atom-efficient method to access chiral 4-piperidone (B1582916) building blocks. nih.gov
Asymmetric Cu-Catalyzed Aminoboration Cyclizative aminoboration of arylalkenes with acyloxyamine moieties. Excellent enantioselectivity and diastereoselectivity for 2,3-cis-disubstituted piperidines. nih.gov

Exploration of Undiscovered Biological Targets for Piperidinone Scaffolds

The piperidine ring is a well-established scaffold in pharmaceutical research, present in numerous natural products and approved drugs. nih.govacs.org While piperidinone-based compounds have been investigated for certain biological activities, a vast landscape of potential molecular targets remains unexplored.

Historically, piperidine analogs have been central to drugs targeting the central nervous system. For example, the piperidine core of Donepezil is essential for its acetylcholinesterase (AChE) inhibitory activity in the treatment of Alzheimer's disease. nih.gov Research has shown that modifications to the piperidine ring can be accommodated in the AChE binding pocket, suggesting that derivatives of this compound could be explored for improved pharmacological profiles against this and related targets. nih.gov

Beyond cholinesterases, piperidine and piperazine-based compounds have shown affinity for other targets, including sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.gov Other studies have identified piperidone derivatives with antiproliferative properties, acting as inhibitors of enzymes crucial for cancer cell division, such as topoisomerase IIα. nih.gov The discovery of piperidine-based inhibitors of the HDM2-p53 protein-protein interaction further highlights the potential for this scaffold in oncology. nih.gov Given this precedent, future research should involve systematic screening of this compound and its derivatives against a broad range of biological targets, including kinases, proteases, and G-protein coupled receptors, to uncover novel therapeutic applications. nih.gov

Application of Advanced Computational Approaches for Rational Drug Design and Lead Optimization

Rational drug design, powered by computational methods, has become an indispensable tool in modern medicinal chemistry. patsnap.comsysrevpharm.org These approaches can significantly accelerate the discovery and optimization of new drugs by providing atomistic-level insights into drug-target interactions. openmedicinalchemistryjournal.com For a scaffold like this compound, computational tools can guide its evolution from a simple building block to a highly potent and selective lead compound.

Key computational techniques applicable to this scaffold include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. patsnap.com It can be used to screen virtual libraries of this compound derivatives against the three-dimensional structures of known biological targets, identifying promising candidates for synthesis and testing. openmedicinalchemistryjournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the physical movements of atoms and molecules over time, offering insights into the stability of the drug-target complex under physiological conditions. patsnap.com This can help refine the binding mode predicted by docking and reveal crucial interactions that contribute to binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com Once an initial set of active analogs of this compound is identified, QSAR can be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates.

These computational methods have been successfully applied to piperidine-based compounds to decipher their binding modes and guide structural optimization. nih.gov Applying a similar workflow to this compound will enable a more rational, hypothesis-driven approach to lead optimization, enhancing the efficiency of the drug discovery process.

Integration of this compound as a Core in Multi-Target Ligand Design

Many complex diseases, such as Alzheimer's and cancer, are multifactorial in nature, involving multiple pathological pathways. researchgate.net The traditional "one target, one drug" approach is often insufficient for treating such diseases. This has led to the rise of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov

The piperidinone scaffold is an excellent candidate for inclusion in MTDL design. Research has already demonstrated the successful synthesis of piperine-derived MTDLs that show inhibitory activity against cholinesterases (AChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and amyloid-beta aggregation, all key targets in Alzheimer's disease. nih.gov The structural features of this compound, particularly the hydroxyl group, provide a convenient handle for linking it to other pharmacophores that recognize different biological targets.

By strategically combining the this compound core with other molecular fragments known to interact with relevant disease targets, novel MTDLs with tailored polypharmacology can be developed. This approach holds promise for creating more effective therapies for complex, multifactorial disorders. researchgate.net

Leveraging Novel Analytical Techniques for Deeper Insights into Piperidinone Chemistry and Biology

A deeper understanding of the physicochemical properties and biological interactions of this compound requires the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential for structural characterization, more sophisticated techniques can provide unparalleled insights.

For instance, high-resolution NMR spectroscopy can be used for detailed conformational analysis, determining the preferred three-dimensional shape of the molecule in solution, which is critical for its interaction with biological targets. Advanced mass spectrometry techniques can be employed in metabolomics studies to track the fate of the compound in biological systems, identifying metabolites and understanding its pharmacokinetic profile.

Furthermore, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of the interaction between piperidinone derivatives and their target proteins. Assays like the DPPH radical scavenging method can be used to evaluate specific properties such as antioxidant activity by measuring the compound's ability to donate a hydrogen atom or electron. The integration of these advanced analytical tools will be crucial for building a comprehensive understanding of the structure-activity relationships and mechanism of action of new drug candidates derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (R)-1-Ethyl-3-hydroxypiperidin-2-one, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective cyclization or asymmetric catalysis. For example, chiral auxiliaries or enantioselective hydrogenation can achieve the (R)-configuration. Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) directly impact enantiomeric excess (ee). A table summarizing key parameters from analogous piperidinone syntheses is provided below:

Reaction TypeCatalyst/ReagentTemperature (°C)ee (%)Yield (%)Reference Approach
Asymmetric hydrogenationRu-BINAP complex259285Chiral catalysis
CyclizationL-Proline608878Organocatalysis

Optimization requires monitoring via chiral HPLC or polarimetry. Safety protocols for handling reactive intermediates (e.g., ethylating agents) should follow EC 1907/2006 guidelines .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using SHELX software for structure refinement. Key metrics include R-factor (<5%) and space group symmetry .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to distinguish enantiomers.
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) groups.
  • Polarimetry : Quantify optical rotation ([α]D_D) to validate enantiopurity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves (tested per EN 374), lab coat, and safety goggles. Respiratory protection (FFP2 masks) required if ventilation is inadequate .
  • Spill Management : Use adsorbents (e.g., vermiculite) and avoid drainage contamination .
  • Storage : In airtight containers away from oxidizers, at 2–8°C under inert atmosphere .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and predicted reactivity profiles of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for hydrolysis or oxidation pathways. Compare activation energies with experimental kinetic data.
  • Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., water vs. THF). Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*).
  • Contradiction Analysis : If experimental half-life (t1/2_{1/2}) in aqueous buffer conflicts with simulations, re-evaluate solvation models or probe for catalytic impurities .

Q. What experimental designs optimize the study of this compound in chiral catalysis, considering variables like solvent polarity and temperature?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a factorial design to test solvent (DMF, MeOH), temperature (25–60°C), and catalyst loading (1–5 mol%).
  • Response Variables : Measure ee (%) and turnover number (TON).
  • Statistical Analysis : Apply ANOVA to identify significant factors. Example framework:
FactorLevels TestedMain Effect on ee (%)
Solvent PolarityLow (DMF)+12%
High (MeOH)-8%
Temperature25°C+15%
60°C-10%
  • Validation : Replicate under optimal conditions to confirm reproducibility .

Q. How can researchers reconcile conflicting data on the compound’s biological activity across different assay systems?

  • Methodological Answer :

  • Meta-Analysis : Pool data from enzyme inhibition (e.g., kinase assays) and cell-based studies. Adjust for variables like cell line (HEK293 vs. HeLa) or buffer pH.
  • Sensitivity Testing : Use IC50_{50} values to rank assay robustness. For example:
Assay TypeIC50_{50} (μM)Coefficient of Variation (%)
Fluorescence1.2 ± 0.325
Radioligand0.8 ± 0.112
  • Mechanistic Studies : Probe off-target effects via CRISPR knockout or competitive binding assays. Apply FINER criteria to refine hypotheses .

Guidance for Rigorous Question Formulation

  • Apply PICO Framework : Define Population (e.g., reaction intermediates), Intervention (e.g., chiral catalysts), Comparison (e.g., racemic vs. enantiopure), and Outcome (e.g., ee %) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible NMR facilities), Novel (e.g., unexplored solvent effects), and Relevant to chiral drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.